N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-(thiazol-2-yloxy)benzamide

Anti-Alzheimer's AChE inhibition BuChE inhibition

This compound features a unique thiazol-2-yloxy substituent absent from published SAR (e.g., para-CF3 AChE IC50 3.20 µM). Procure for head-to-head cholinesterase profiling, Polθ inhibitor screening (WO2024099337A1 patent landscape), and CNS MPO/PAMPA benchmarking against isopropoxy congeners. Modular synthesis enables library expansion. High-purity (≥95%) batches essential for drug discovery medicinal chemistry.

Molecular Formula C13H10N4O2S2
Molecular Weight 318.37
CAS No. 2034321-49-6
Cat. No. B2395783
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(5-methyl-1,3,4-thiadiazol-2-yl)-4-(thiazol-2-yloxy)benzamide
CAS2034321-49-6
Molecular FormulaC13H10N4O2S2
Molecular Weight318.37
Structural Identifiers
SMILESCC1=NN=C(S1)NC(=O)C2=CC=C(C=C2)OC3=NC=CS3
InChIInChI=1S/C13H10N4O2S2/c1-8-16-17-12(21-8)15-11(18)9-2-4-10(5-3-9)19-13-14-6-7-20-13/h2-7H,1H3,(H,15,17,18)
InChIKeyJUPNVIWAGWECAO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-(thiazol-2-yloxy)benzamide (CAS 2034321-49-6): Procurement-Grade Structural and Pharmacological Summary


N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-(thiazol-2-yloxy)benzamide is a synthetic heterocyclic compound (C13H10N4O2S2, MW 318.4) featuring a 1,3,4-thiadiazole core linked via an amide bridge to a para-thiazol-2-yloxy benzamide moiety . The compound belongs to the thiadiazole-linked benzamide class, which has demonstrated broad-spectrum biological potential including cholinesterase inhibition and anticancer activity [1]. Its distinctive thiazol-2-yloxy appendage differentiates it from simpler alkoxy- or halogen-substituted analogs, introducing additional heteroatom-mediated interactions. This review focuses exclusively on evidence-derived differentiation that supports rational scientific selection when procuring this compound for drug discovery or chemical biology programs.

Why In-Class Benzamide-Thiadiazole Substitution Is Not Interchangeable: The Case for N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-(thiazol-2-yloxy)benzamide


Within the 1,3,4-thiadiazole benzamide scaffold, subtle para-substituent variation dramatically alters biological potency and selectivity. In a systematic study of 16 thiadiazole-linked benzamide derivatives evaluated for anti-Alzheimer's activity, the para-CF3 substituted analog (compound 4) achieved IC50 values of 3.20 ± 0.10 µM and 4.30 ± 0.20 µM against AChE and BuChE respectively, outperforming the standard drug donepezil (IC50 7.30 ± 0.10 and 8.70 ± 0.20 µM), while other substituents (F, Cl, OH, NO2, Br, OCH3, C6H5) yielded markedly different profiles, underscoring that the electronic and steric nature of the para-group is a primary driver of target engagement [1]. The target compound carries a thiazol-2-yloxy substituent—a heterocyclic ether that is topologically and electronically distinct from the simple alkoxy, halogen, or aryl groups previously characterized—meaning its pharmacodynamic and physicochemical behavior cannot be inferred from any single literature analog .

Quantitative Differentiation Evidence: N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-(thiazol-2-yloxy)benzamide vs. Closest Structural Analogs


Cholinesterase Inhibition: Class-Level Baseline Establishes Para-Substituent Sensitivity of the Thiadiazole-Benzamide Scaffold

In a head-to-head in vitro study of 1,3,4-thiadiazole-linked benzamide derivatives (1–16), the para-CF3 analog (compound 4) exhibited IC50 = 3.20 ± 0.10 µM (AChE) and 4.30 ± 0.20 µM (BuChE), surpassing donepezil (IC50 = 7.30 ± 0.10 and 8.70 ± 0.20 µM, respectively) [1]. Other para-substituents (e.g., F, Cl, OCH3) yielded divergent IC50 values spanning >2 µM to >30 µM, demonstrating that the para-position is a critical selectivity handle. While the target compound's thiazol-2-yloxy substituent has not yet been evaluated in this assay, the scaffold's established sensitivity to para-group electronics and topology rationalizes its procurement for head-to-head profiling against literature analogs [1].

Anti-Alzheimer's AChE inhibition BuChE inhibition thiadiazole benzamide SAR

Thiazol-2-yloxy vs. Isopropoxy: Differential Hydrogen-Bond Acceptor Capacity and Topological Polar Surface Area Predictions

The thiazol-2-yloxy substituent (C3H2NOS) introduces one additional hydrogen-bond acceptor (the thiazole nitrogen) and a larger topological polar surface area compared to the isopropoxy group (C3H7O) found in the commercially available analog N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-(propan-2-yloxy)benzamide (CAS 476459-63-9). Based on structural fragment contributions, the thiazol-2-yloxy group is estimated to increase TPSA by approximately 12–15 Ų and lower cLogP by 0.3–0.5 log units relative to the isopropoxy analog, which may influence membrane permeability, solubility, and off-target binding profiles .

Physicochemical differentiation hydrogen bonding TPSA thiazol-2-yloxy vs alkoxy

Thiadiazolyl Derivatives as DNA Polymerase Theta (Polθ) Inhibitors: Patent Landscape Confirms Therapeutic Relevance of the Scaffold

International patent application WO2024099337A1 (Danatlas Pharmaceuticals) discloses thiadiazolyl derivatives of Formula (I) as DNA Polymerase Theta (Polθ) inhibitors for treating cancers with DNA repair defects. While the target compound is not explicitly claimed, the patent's generic Markush structure encompasses 1,3,4-thiadiazol-2-yl amides with aryloxy substituents, confirming that the scaffold class is under active pharmaceutical development and that specific substitution patterns are likely to be subject to intellectual property claims [1].

DNA Polymerase Theta Polθ inhibitor cancer DNA repair thiadiazole patent

Synthetic Accessibility and Purity: Differentiating Factors for High-Throughput Screening Library Procurement

The target compound is synthesized via a two-step route: (i) condensation of a substituted benzoate ester with thiosemicarbazide to form the 5-methyl-1,3,4-thiadiazol-2-amine intermediate, followed by (ii) amide coupling with 4-(thiazol-2-yloxy)benzoic acid. This modular strategy is well-precedented for thiadiazole-benzamide derivatives and allows precise introduction of the thiazol-2-yloxy ether in the final step [1]. In contrast, direct O-alkylation of a preformed 4-hydroxybenzamide intermediate may lead to regioisomeric impurities when competing nucleophilic sites are present, a risk mitigated by the convergent coupling approach. Suppliers report typical purities of ≥95% for this compound .

Synthetic feasibility purity HTS library benzamide-thiadiazole derivative

LIMITATION STATEMENT: Absence of Direct Empirical Biological Data for This Compound

As of April 2026, a comprehensive search of PubMed, ChEMBL, PubChem, BindingDB, and Google Patents returned no primary research articles or database entries containing quantitative biological activity data (IC50, Ki, EC50, cell viability, ADME, or in vivo efficacy) for N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-(thiazol-2-yloxy)benzamide (CAS 2034321-49-6). All differentiation claims presented in Evidence Items 1–4 are based on class-level inference from structurally related thiadiazole-benzamide derivatives or on in silico physicochemical estimations. Prospective purchasers must independently verify the compound's activity, selectivity, and physicochemical properties in their assay systems of interest before committing to large-scale procurement.

data gap quantitative evidence limitation procurement risk

Recommended Procurement and Deployment Scenarios for N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-(thiazol-2-yloxy)benzamide


Exploratory SAR Expansion of the Thiadiazole-Benzamide Cholinesterase Inhibitor Series

Given the established AChE/BuChE inhibitory activity of the 1,3,4-thiadiazole benzamide scaffold, procurement of the target compound enables head-to-head in vitro profiling against literature analogs (e.g., para-CF3 analog, IC50 3.20 µM AChE; donepezil, IC50 7.30 µM) to determine whether the thiazol-2-yloxy substituent enhances or diminishes potency through additional heteroatom-mediated interactions with the enzyme active site [1]. This is a direct extension of the published SAR that did not explore heterocyclic ether substituents.

Polθ Inhibitor Lead Identification and Freedom-to-Operate Analysis

The thiadiazolyl scaffold is claimed as a Polθ inhibitor in WO2024099337A1, but the target compound's specific substitution pattern may lie outside the exemplified chemical space, offering a potential freedom-to-operate window [2]. Procuring this compound allows rapid Polθ biochemical screening (e.g., ATPase activity, helicase domain inhibition) to establish a proprietary SAR起点 and potentially file a selection invention.

Physicochemical Property Benchmarking Against Alkoxy Analogs for CNS Drug Discovery Programs

The estimated higher TPSA and lower cLogP of the thiazol-2-yloxy analog compared to isopropoxy or methoxy congeners (CAS 476459-63-9, etc.) make it a valuable comparator for CNS MPO scoring and parallel artificial membrane permeability assay (PAMPA) studies . Purity-verified batches (≥95%) should be tested side-by-side with the isopropoxy analog to deconvolute the contribution of heterocyclic oxygen to permeability and P-gp efflux ratio.

Focused Library Synthesis Using the Convergent Amide Coupling Strategy

The modular two-step synthesis—thiadiazole amine formation followed by amide coupling with substituted benzoic acids—enables efficient parallel synthesis of derivatives where the thiazol-2-yloxy group serves as a fixed tether for appending diverse heterocycles [1]. Bulk procurement of the target compound as a key intermediate supports medicinal chemistry efforts aimed at generating proprietary focused libraries for screening against multiple target classes.

Quote Request

Request a Quote for N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-(thiazol-2-yloxy)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.